REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:21]=[CH:20][C:12]3[N:13]=[C:14]([NH:16][C:17](=[O:19])[CH3:18])[S:15][C:11]=3[CH:10]=2)O1.Br[C:24]1[CH:25]=[C:26]([NH:31][S:32]([C:35]2[CH:40]=[CH:39][C:38]([O:41][CH3:42])=[CH:37][CH:36]=2)(=[O:34])=[O:33])[C:27]([Cl:30])=[N:28][CH:29]=1.O1CCOCC1>C([O-])([O-])=O.[Na+].[Na+].[Pd]>[Cl:30][C:27]1[N:28]=[CH:29][C:24]([C:9]2[CH:21]=[CH:20][C:12]3[N:13]=[C:14]([NH:16][C:17](=[O:19])[CH3:18])[S:15][C:11]=3[CH:10]=2)=[CH:25][C:26]=1[NH:31][S:32]([C:35]1[CH:40]=[CH:39][C:38]([O:41][CH3:42])=[CH:37][CH:36]=1)(=[O:33])=[O:34] |f:3.4.5|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC2=C(N=C(S2)NC(C)=O)C=C1)C
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with small amount of EtOAc
|
Type
|
CUSTOM
|
Details
|
recrystallized in MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)C1=CC2=C(N=C(S2)NC(C)=O)C=C1)NS(=O)(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |